3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide
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Description
3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide is a useful research compound. Its molecular formula is C31H31N5O3S and its molecular weight is 553.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Properties
Research on compounds structurally related to 3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide focuses on their synthesis and biological activities. A study explored the synthesis of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines and their derivatives. The compounds demonstrated inhibitory effects on brain monoamine oxidase (MAO) activity, particularly inhibiting 5-HT deamination. Additionally, some compounds exhibited moderate therapeutic effects against Ehrlich ascites carcinoma (EAC) and sarcoma 180 in mouse tumor models, suppressing tumor growth by 50–60% (Markosyan et al., 2008).
Microwave Activation and Phase-Transfer Catalysis in Synthesis
Another study utilized microwave activation and phase-transfer catalysis for synthesizing 2,3-disubstituted 4(3H)-quinazolin-4-one derivatives. This method proved to be simple, efficient, and eco-friendly. The synthesized compounds were assessed for antimicrobial activity against bacterial and fungal strains, and antitumor activity against various human tumor cell lines. Some compounds showed significant antitumor activity, particularly against melanoma (SK-MEL-2), ovarian cancer (IGROV1), and other cancer cell lines (El-Badry et al., 2020).
Antitumor and Antimicrobial Activities
Further research was conducted on the synthesis of novel sulfonamide hybrids bearing carbamate/acyl-thiourea scaffolds. These compounds exhibited promising antibacterial activity against tested bacteria and molecular docking studies were performed to analyze the interactions of these compounds. Moreover, quantum chemical calculations based on density functional theory (DFT) were also conducted (Hussein, 2018).
Antiulcer and Antimicrobial Properties
Another study on 2-[5-substituted-1-H-benzo(d)imidazol-2-yl sulfinyl]methyl-3-substituted quinazoline-4-(3H) ones showcased antiulcer activity against various ulcer models in rats. The compounds were compared with omeprazole and showed higher activity, indicating their potential in antiulcer treatments (Patil et al., 2010).
Synthesis and Anticancer Activity
Additionally, the synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides was explored. These compounds were assessed for antiproliferative activity against human HCT-116 and MCF-7 cell lines, showing IC50’s in a promising range compared to the reference drug doxorubicin. The study highlighted the quinoxaline ring as a potential scaffold for peptidomimetic side chains in drug development (El Rayes et al., 2019).
Properties
IUPAC Name |
3-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O3S/c1-2-21-12-14-23(15-13-21)33-28(38)20-40-31-35-25-11-7-6-10-24(25)29-34-26(30(39)36(29)31)16-17-27(37)32-19-18-22-8-4-3-5-9-22/h3-15,26H,2,16-20H2,1H3,(H,32,37)(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXKMRSFOAHXAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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